

Spectroscopic Analysis of (3-bromo-5-nitrophenyl)methanol: A Comparative Guide

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Compound of Interest

Compound Name: (3-Bromo-5-nitrophenyl)methanol

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In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. **(3-bromo-5-nitrophenyl)methanol** is a substituted benzyl alcohol derivative with potential applications as a building block in organic synthesis. This guide provides a comparative analysis of its structural confirmation using infrared (IR) spectroscopy and mass spectrometry (MS), benchmarked against structurally related analogs. The objective is to offer researchers and scientists a clear framework for interpreting the spectroscopic data of this compound and similar molecules.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for **(3-bromo-5-nitrophenyl)methanol** and two comparative compounds: 3-bromobenzyl alcohol and 3-nitrobenzyl alcohol. This allows for a systematic evaluation of the influence of the bromo and nitro substituents on the spectral features.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key IR Absorptions (cm ⁻¹)	Key Mass Spec Fragments (m/z)
(3-bromo-5-nitrophenyl)methanol	C ₇ H ₆ BrNO ₃	231.03	~3400 (O-H stretch, broad), ~3100 (Ar C-H stretch), ~1530 & ~1350 (NO ₂ stretch), ~1050 (C-O stretch), ~730 (C-Br stretch)	Predicted: [M] ⁺ • at 231/233, [M-H] ⁺ , [M-OH] ⁺ , [M-NO ₂] ⁺
3-bromobenzyl alcohol	C ₇ H ₇ BrO	187.04	3330 (O-H stretch, broad), 3060 (Ar C-H stretch), 1595, 1570 (C=C stretch), 1020 (C-O stretch), 780 (C-Br stretch)	[M] ⁺ • at 186/188, 107 ([M-Br] ⁺), 79 ([C ₆ H ₅ O] ⁺), 77 ([C ₆ H ₅] ⁺)
3-nitrobenzyl alcohol	C ₇ H ₇ NO ₃	153.14	3400 (O-H stretch, broad), 3100 (Ar C-H stretch), 1530 & 1350 (NO ₂ stretch), 1040 (C-O stretch)	[M] ⁺ • at 153, 136 ([M-OH] ⁺), 107 ([M-NO ₂] ⁺), 77 ([C ₆ H ₅] ⁺)

Note: The data for **(3-bromo-5-nitrophenyl)methanol** is based on predicted values and characteristic functional group frequencies due to the limited availability of experimental spectra.

Elucidation of Spectroscopic Features

Infrared (IR) Spectroscopy:

The IR spectrum provides critical information about the functional groups present in a molecule.

- **O-H Stretch:** A broad absorption band around 3400 cm^{-1} is characteristic of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.
- **Aromatic C-H Stretch:** A weaker absorption is expected around 3100 cm^{-1} .
- **NO₂ Stretch:** The presence of the nitro group in **(3-bromo-5-nitrophenyl)methanol** and 3-nitrobenzyl alcohol is confirmed by two strong absorption bands around 1530 cm^{-1} (asymmetric stretch) and 1350 cm^{-1} (symmetric stretch).
- **C-O Stretch:** A strong band around 1050 cm^{-1} corresponds to the stretching vibration of the C-O single bond of the primary alcohol.
- **C-Br Stretch:** The carbon-bromine bond in **(3-bromo-5-nitrophenyl)methanol** and 3-bromobenzyl alcohol is expected to show an absorption in the fingerprint region, typically around $730\text{-}780\text{ cm}^{-1}$.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

- **Molecular Ion Peak ($[M]^{+\bullet}$):** For **(3-bromo-5-nitrophenyl)methanol**, the molecular ion peak is expected to appear as a doublet at m/z 231 and 233, corresponding to the two isotopes of bromine (^{79}Br and ^{81}Br) in a roughly 1:1 ratio.
- **Key Fragmentation Pathways:**
 - Loss of a hydroxyl radical ($-\text{OH}$) to form the $[M-\text{OH}]^+$ ion is a common fragmentation for benzyl alcohols.
 - Loss of the nitro group ($-\text{NO}_2$) would result in a significant fragment ion.

- Cleavage of the C-Br bond, though less common than benzylic cleavage, can also be observed.
- For 3-bromobenzyl alcohol, the loss of the bromine atom to form the $[M-Br]^+$ ion at m/z 107 is a prominent fragmentation pathway.

Experimental Protocols

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

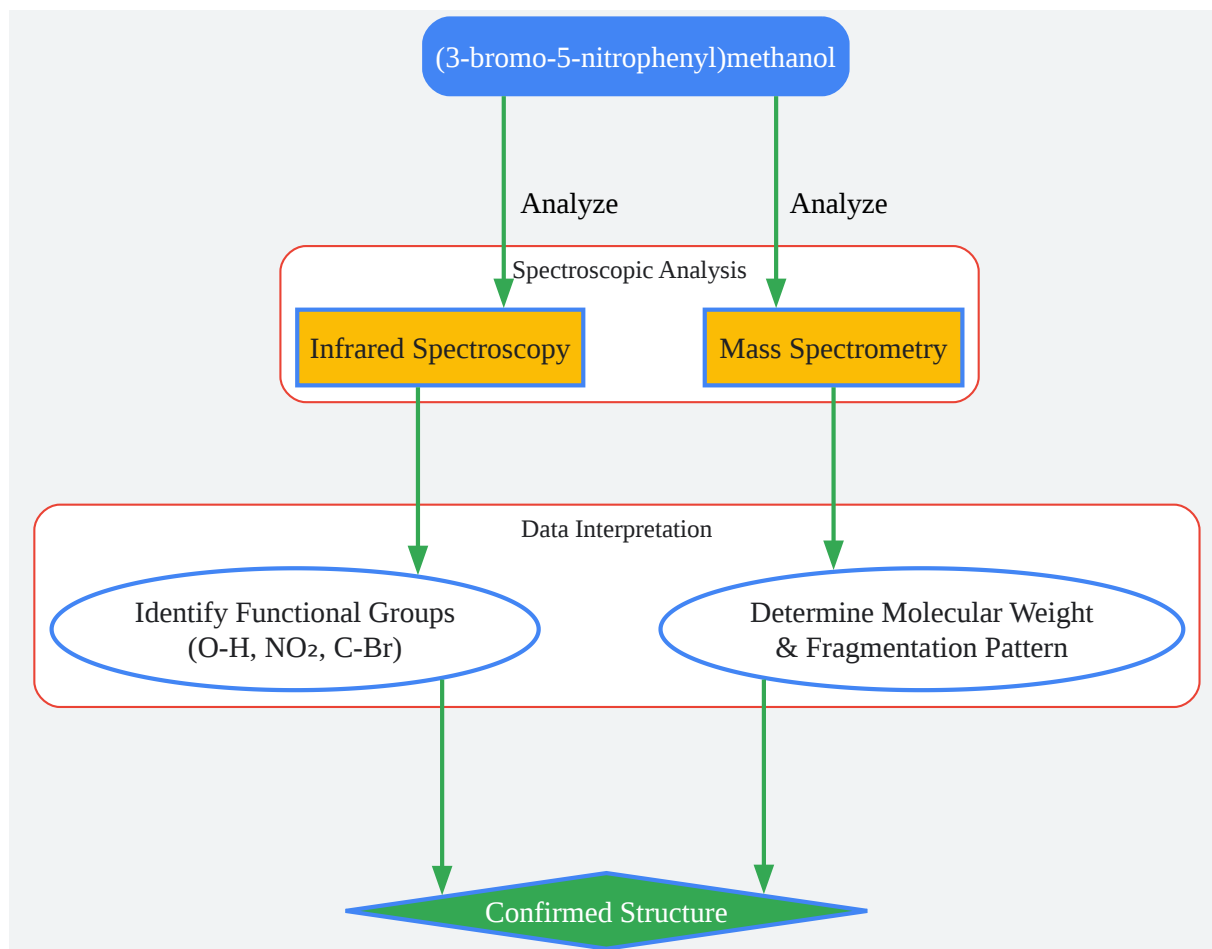
- **Sample Preparation:** A small amount of the solid sample is placed directly onto the ATR crystal.
- **Data Acquisition:** The spectrum is acquired by ensuring good contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded first and automatically subtracted from the sample spectrum.
- **Parameters:** Spectra are typically recorded in the range of $4000-400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Electron Ionization-Mass Spectrometry (EI-MS)

- **Sample Introduction:** The sample is introduced into the ion source, typically via a direct insertion probe for solid samples or after separation by gas chromatography.
- **Ionization:** The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of **(3-bromo-5-nitrophenyl)methanol** using the discussed spectroscopic techniques.



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Caption: Workflow for structural confirmation.

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